1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile
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Overview
Description
1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile is a chemical compound that features a piperidine ring substituted with an oxan-4-ylmethyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxan-4-ylmethyl Group: This step involves the alkylation of the piperidine ring with an oxan-4-ylmethyl halide under basic conditions.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on various cell lines and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like N-(piperidine-4-yl) benzamide, which have shown significant biological activity against cancer cells.
Morpholine Derivatives: Compounds such as 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, which have antidiabetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine and morpholine derivatives.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)piperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-8-12-2-1-5-14(10-12)9-11-3-6-15-7-4-11/h11-12H,1-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXUGOXEWDWZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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